molecular formula C18H13N3O6S B2731978 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate CAS No. 877636-37-8

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate

Cat. No.: B2731978
CAS No.: 877636-37-8
M. Wt: 399.38
InChI Key: LNRULBJCPMVPFZ-UHFFFAOYSA-N
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Description

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate (IUPAC name: Benzoic acid, 4-methyl-3-nitro-, 6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-4H-pyran-3-yl ester; CAS RN: 877636-49-2) is a synthetic ester derivative featuring a pyran-4-one core fused with a pyrimidine-thioether moiety and a 2-nitrobenzoate ester group . The compound’s structure integrates three key components:

  • 4-Methylpyrimidin-2-yl thioether: A sulfur-linked pyrimidine substituent, which may enhance lipophilicity and influence intermolecular interactions.
  • 2-Nitrobenzoate ester: An electron-withdrawing nitro group at the ortho position of the benzyl ring, likely affecting electronic properties and reactivity .

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6S/c1-11-6-7-19-18(20-11)28-10-12-8-15(22)16(9-26-12)27-17(23)13-4-2-3-5-14(13)21(24)25/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRULBJCPMVPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the formation of the pyran ring, and finally, the introduction of the nitrobenzoate group. Common reagents used in these reactions include thionyl chloride, methyl iodide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and nitrobenzoate moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a functional antagonist of the apelin/APJ receptor, which plays a critical role in cardiovascular homeostasis. Research indicates that it exhibits selectivity over other G-protein coupled receptors (GPCRs), making it a candidate for further pharmacological studies aimed at treating cardiovascular diseases .

Case Study:
In a study published in Bioorganic & Medicinal Chemistry Letters, the compound was characterized for its antagonistic properties against the apelin/APJ receptor. It was found to be over 37-fold selective compared to the angiotensin II type 1 receptor, suggesting potential therapeutic applications in managing heart-related conditions .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its complex structure and reactivity. The presence of various functional groups allows it to participate in multiple chemical reactions, facilitating the development of new synthetic pathways.

Synthetic Routes:
The synthesis typically involves multi-step organic reactions:

  • Preparation of the pyrimidine derivative.
  • Formation of the thioether linkage through thiol reaction.
  • Cyclization to form the pyran ring.
  • Esterification with 2-nitrobenzoic acid to yield the final product.

Common reagents include dichloromethane, dimethylformamide, and bases such as potassium carbonate .

Preliminary studies suggest that compounds with similar structural motifs may exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The presence of both nitrogen and sulfur heteroatoms enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyranones can possess antimicrobial properties. The unique structure of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate may enhance its efficacy against various pathogens.

Anti-inflammatory Effects

The compound's interaction with specific receptors suggests potential anti-inflammatory applications. Further studies are needed to elucidate its mechanisms of action and therapeutic viability .

Summary Table of Applications

Application Area Description
Medicinal ChemistryFunctional antagonist of apelin/APJ receptor; potential treatment for cardiovascular diseases
Organic SynthesisIntermediate for synthesizing complex organic molecules; versatile reactivity
Biological ActivityPotential antimicrobial and anti-inflammatory effects; requires further investigation

Mechanism of Action

The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Pathways involved could include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Key Insights :

  • Replacing 2-nitrobenzoate with cinnamate (as in ) reduces polarity, which could improve membrane permeability but decrease solubility .

Thioether-Linked Pyrimidine Modifications

The 4-methylpyrimidin-2-yl thioether moiety is critical for molecular recognition. Comparisons with analogous thioether-containing compounds reveal structural and functional trends:

Compound Name Thioether Substituent Core Structure Reported Activity Reference
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate 4-Methylpyrimidin-2-yl Pyran-4-one Not explicitly reported; inferred stability from pyrimidine-thioether linkage
6-[(1-naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidines 1-Naphthylmethyl Pyrazolo-pyrimidine Analgesic activity (LD₅₀ > 2000 mg/kg)
Bis{[(2-chloroethyl)thio]methyl} ether 2-Chloroethyl Ether High toxicity (organophosphate-like activity)

Key Insights :

  • Pyrimidine-thioether linkages (as in the target compound) may confer metabolic stability compared to aliphatic thioethers (e.g., 2-chloroethyl in ) .
  • The 4-methyl group on the pyrimidine ring likely reduces steric hindrance, facilitating interactions with biological targets compared to bulkier substituents like naphthylmethyl .

Pyran-4-one Core Modifications

The pyran-4-one scaffold is shared with derivatives such as those in and , though ester and substituent variations alter functionality:

Compound Name Ester Group Additional Substituents Structural Implications Reference
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate Benzoate 4-Methoxyphenoxy Increased steric bulk; potential for dual aromatic interactions
Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate Phthalate Ortho-dicarboxylate Higher acidity; chelation potential

Key Insights :

  • The target compound’s 2-nitrobenzoate group provides a single electron-withdrawing substituent, contrasting with phthalate’s dual carboxylates, which may alter solubility and metal-binding capacity .
  • The absence of bulky groups (e.g., 4-methoxyphenoxy in ) likely improves the target compound’s conformational flexibility .

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a pyrimidine ring, a pyranone moiety, and a nitrobenzoate group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O5SC_{16}H_{16}N_{2}O_{5}S, with a molecular weight of approximately 368.37 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells, potentially influencing signaling pathways and metabolic processes.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Antimicrobial Activity : The presence of the pyrimidine and pyran rings suggests that the compound may exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting key enzymatic functions.
  • Antioxidant Properties : Compounds containing thiol groups are known for their antioxidant capabilities. This compound may help in scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

A review of the literature reveals several studies investigating the biological activity of related compounds:

StudyFindings
Maloney et al. (2020)Identified derivatives of pyrimidine-thioether compounds as effective antagonists for specific receptors, suggesting potential therapeutic applications in metabolic disorders .
Gressel et al. (2015)Discussed the role of novel chemistries in crop protection, indicating that similar compounds could be developed for agricultural applications due to their biological activity .
Recent Synthesis StudiesHighlighted the synthesis routes for creating derivatives with enhanced bioactivity, emphasizing modifications that improve efficacy against specific pathogens .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Pyrimidine-Thioether Linkage : This step involves reacting a pyrimidine derivative with a thiol to introduce the thioether linkage.
  • Cyclization to Form Pyran Ring : A cyclization reaction is performed to form the pyran structure, followed by esterification with 2-nitrobenzoic acid.
  • Characterization : The final product is characterized using NMR, mass spectrometry, and IR spectroscopy to confirm its structure.

Q & A

Q. What established synthetic routes are available for 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate, and what are their critical optimization parameters?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyran-4-one core via cyclization of diketones or esterification of hydroxy-pyran derivatives .
  • Step 2 : Thioether linkage introduction using (4-methylpyrimidin-2-yl)thiol under basic conditions (e.g., triethylamine in DMF) to avoid oxidation of the thiol group .
  • Step 3 : Esterification with 2-nitrobenzoyl chloride, requiring anhydrous conditions and controlled temperatures (0–5°C) to prevent hydrolysis .
    Key parameters : Purification via column chromatography (silica gel, ethyl acetate/hexane) and yield optimization by adjusting stoichiometry of thiol:pyran derivatives (1:1.2 molar ratio) .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., pyrimidine protons at δ 8.2–8.5 ppm, nitrobenzoate carbonyl at ~170 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts from incomplete esterification .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ = 443.3 g/mol) .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies involving this compound?

Contradictions often arise from:

  • Purity variability : Validate purity with orthogonal methods (e.g., HPLC coupled with UV and MS detection) .
  • Solvent effects : Use standardized solvents (e.g., DMSO) and control for concentration-dependent aggregation .
  • Biological assay conditions : Replicate under controlled pH (7.4 buffer), temperature (37°C), and cell line passage numbers .
    Example : Inconsistent IC50_{50} values in kinase inhibition assays may require re-evaluation of ATP concentration (1–10 mM range) .

Q. What computational strategies are effective for predicting this compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect) .
  • Molecular docking : Use AutoDock Vina with protein crystal structures (e.g., PDB IDs) to simulate interactions with pyrimidine-binding enzymes .
  • MD simulations : Assess stability of thioether linkages in aqueous environments (100 ns trajectories, AMBER force field) .

Q. How can environmental stability and degradation pathways be systematically evaluated?

  • Hydrolytic stability : Incubate in buffers (pH 2–12, 37°C) and monitor degradation via LC-MS; nitrobenzoate ester is prone to alkaline hydrolysis (t1/2_{1/2} < 24 h at pH 12) .
  • Photodegradation : Expose to UV-Vis light (300–800 nm) and identify photoproducts (e.g., nitroso derivatives) using GC-MS .
  • Microbial degradation : Use soil slurry models (OECD 307 guidelines) to track aerobic/anaerobic breakdown .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)Reference
Thioether formation(4-methylpyrimidin-2-yl)thiol, DMF, Et3_3N, 60°C7292
Esterification2-nitrobenzoyl chloride, CH2 _2Cl2 _2, 0°C6595

Q. Table 2. Stability Under Environmental Conditions

ConditionDegradation PathwayHalf-Life (t1/2_{1/2})Analytical Method
pH 12 bufferEster hydrolysis18 hLC-MS
UV light (365 nm)Photolysis48 hGC-MS
Soil microbiotaAerobic oxidation30 daysHPLC

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